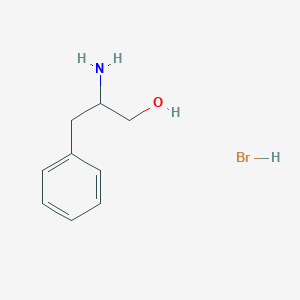
2-Amino-3-phenylpropan-1-olhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-phenylpropan-1-olhydrobromide is a chemical compound with the molecular formula C9H13NO·HBr. It is a derivative of 2-amino-3-phenylpropan-1-ol, which is an amino alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylpropan-1-olhydrobromide typically involves the reaction of 2-amino-3-phenylpropan-1-ol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
[ \text{C}9\text{H}{13}\text{NO} + \text{HBr} \rightarrow \text{C}9\text{H}{13}\text{NO} \cdot \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenylpropan-1-olhydrobromide undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetone.
Reduction: Formation of 2-amino-3-phenylpropan-1-ol or other amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Synthesis and Derivatives
The compound can undergo condensation reactions to form Schiff bases, which are important in synthesizing ligands for metal complexes. For instance, it reacts with substituted salicylaldehydes to create tridentate chiral Schiff base ligands that facilitate the formation of hydrogen-bonded chiral supramolecular architectures . This property is particularly useful in the development of new materials and catalysts.
Medicinal Chemistry
2-Amino-3-phenylpropan-1-ol hydrobromide has been investigated for its potential to enhance the antimicrobial activity of existing antibiotics. One notable study found that it could improve the efficacy of methicillin against methicillin-resistant Staphylococcus aureus, indicating its potential as an adjunct therapy in treating resistant bacterial infections .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It has been utilized to synthesize various biologically active compounds, including unnatural peptides and other pharmaceutical intermediates. The ability to form chiral centers makes it particularly valuable in asymmetric synthesis .
Biochemical Research
In biochemical studies, 2-amino-3-phenylpropan-1-ol hydrobromide is used as a biochemical tool for proteomics research. It plays a role in phosphorylation and dephosphorylation processes, which are critical for understanding signal transduction pathways in cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-3-phenylpropan-1-olhydrobromide involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropan-1-ol: The parent compound without the hydrobromide salt.
Phenylalaninol: A similar amino alcohol with a phenyl group.
3-Amino-1-phenylpropan-1-ol: Another structural isomer with similar properties.
Uniqueness
2-Amino-3-phenylpropan-1-olhydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its parent compound and other similar amino alcohols.
Properties
Molecular Formula |
C9H14BrNO |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
2-amino-3-phenylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |
InChI Key |
GMDFQOQGAMUZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















